1-[4-(1H-indol-2-ylcarbonyl)piperazino]-3-(2-methoxyphenyl)-1-propanone
Description
Properties
IUPAC Name |
1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-3-(2-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-29-21-9-5-3-6-17(21)10-11-22(27)25-12-14-26(15-13-25)23(28)20-16-18-7-2-4-8-19(18)24-20/h2-9,16,24H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVLSBFBPHEISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1H-indol-2-ylcarbonyl)piperazino]-3-(2-methoxyphenyl)-1-propanone typically involves multiple steps, starting with the preparation of the indole nucleus. The indole can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The piperazine ring can be introduced through nucleophilic substitution reactions, where the indole derivative reacts with piperazine in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial.
Chemical Reactions Analysis
Piperazine-Indole Coupling
The indole-piperazine bond is typically formed via amide coupling between indole-2-carboxylic acid derivatives and piperazine. For example:
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Reagents : Indole-2-carbonyl chloride + 1-(2-methoxyphenyl)piperazine
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Conditions : Base (e.g., triethylamine) in anhydrous dichloromethane or DMF at 0–25°C .
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Mechanism : Nucleophilic acyl substitution, where the piperazine nitrogen attacks the carbonyl chloride.
Ketone (Propanone) Reactivity
The propanone carbonyl participates in:
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Nucleophilic Additions :
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Condensation Reactions : Forms imines or hydrazones with amines/hydrazines .
Piperazine Nitrogen Reactivity
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Alkylation/Acylation : Secondary amines undergo further alkylation (e.g., with alkyl halides) or acylation (e.g., with acetic anhydride) .
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Demethylation : The 2-methoxyphenyl group can be demethylated with BBr₃ or HI to yield phenolic derivatives .
Indole Ring Reactivity
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Electrophilic Substitution :
Hydrolysis
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Amide Bond Cleavage : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis breaks the indole-piperazine bond, yielding indole-2-carboxylic acid and piperazine derivatives .
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Ketone Stability : Resists hydrolysis under mild conditions but degrades under prolonged strong acid/base exposure .
Salt Formation
The piperazine nitrogen forms stable salts with acids:
Side Reactions and Byproducts
Scientific Research Applications
Pharmacological Applications
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Antidepressant Activity
- Studies have indicated that indole derivatives can exhibit antidepressant effects. The mechanism is thought to involve modulation of serotonin receptors, which are critical in mood regulation. Research shows that compounds similar to 1-[4-(1H-indol-2-ylcarbonyl)piperazino]-3-(2-methoxyphenyl)-1-propanone may enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms.
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Anticancer Properties
- Indole derivatives have been explored for their anticancer potential. The compound's structure allows it to interact with various cellular pathways involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics.
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Antimicrobial Activity
- The compound has shown promise as an antimicrobial agent. Its ability to inhibit bacterial growth has been observed in vitro, suggesting potential applications in treating bacterial infections. Further studies are needed to evaluate its effectiveness against specific pathogens.
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Neuroprotective Effects
- Research indicates that indole derivatives can protect neuronal cells from oxidative stress and neuroinflammation. This property positions the compound as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies and Research Findings
- A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various indole derivatives and their biological evaluations, demonstrating that modifications to the indole structure can significantly enhance pharmacological activity .
- Another research article focused on the structure-activity relationship (SAR) of indole-based compounds, emphasizing how substituents on the piperazine ring affect binding affinity to serotonin receptors .
Mechanism of Action
The mechanism of action of 1-[4-(1H-indol-2-ylcarbonyl)piperazino]-3-(2-methoxyphenyl)-1-propanone involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors, influencing biological pathways. The piperazine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The methoxyphenyl group can interact with specific enzymes, modulating their activity.
Comparison with Similar Compounds
Key Observations:
- Receptor Specificity : The 2-methoxyphenyl-piperazine motif (shared with compound 6d and HBK15) is associated with 5-HT1A affinity, but the indole-2-carbonyl group in the target compound may enhance selectivity for other CNS targets .
- Synthetic Efficiency: Compound 6d achieves a 95.5% crude yield via ethanol/hexane recrystallization, whereas the target compound’s synthesis likely requires specialized coupling methods (e.g., N-chloroalkylisoindolinone intermediates) .
- Thermal Stability : Melting points vary significantly; the target compound’s stability may depend on the indole-carbonyl group’s electronic effects compared to benzo[b]thiophene or thiazole derivatives .
Functional Group Variations and Pharmacological Implications
| Compound Class | Example Compound | Impact of Substituent Modification | Reference |
|---|---|---|---|
| Propanone vs. Propynone | 1-(4-Chlorophenyl)-3-(4-methylpiperazinyl)-2-propyn-1-one | Propynone’s triple bond increases rigidity, potentially altering binding kinetics | [5] |
| Lipophilicity Enhancers | 1-[4-(Diphenylmethyl)piperazinyl]-3,3-diphenyl-1-propanone | Diphenyl groups improve membrane permeability but may reduce solubility | [5] |
| Sulfonamide Derivatives | 1-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-3-(2-pyrimidinylamino)-1-propanone | Sulfonamide group introduces hydrogen-bonding capacity for enzyme inhibition | [7] |
Key Observations:
- The target compound’s 2-methoxyphenyl group balances lipophilicity and solubility, contrasting with diphenylmethyl derivatives that prioritize lipophilicity .
- Unlike sulfonamide-containing analogues, the indole-carbonyl group may engage in π-π stacking with aromatic residues in target proteins, offering unique binding modes .
Key Observations:
- The target compound’s indole-piperazine scaffold aligns with compounds showing dual activity in CNS disorders and cancer, though empirical data are needed to confirm specific mechanisms .
- Structural similarities to tubulin inhibitors (e.g., methylsulfonyl-piperazine derivatives) suggest possible antiproliferative effects .
Biological Activity
1-[4-(1H-indol-2-ylcarbonyl)piperazino]-3-(2-methoxyphenyl)-1-propanone, commonly referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on current research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 335.41 g/mol . The structural characteristics include an indole moiety linked to a piperazine ring, which is known to enhance biological activity through various mechanisms.
1. Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Table 1: Anticancer Activity Studies
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| PC-3 (Prostate Cancer) | 20 | Cell cycle arrest |
2. Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies indicate that it disrupts bacterial cell membranes, leading to cell lysis .
Table 2: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| E. coli | 32 µg/mL | Bactericidal |
| S. aureus | 16 µg/mL | Bactericidal |
| C. albicans | 64 µg/mL | Fungicidal |
3. Anti-inflammatory Effects
In vivo studies have highlighted the anti-inflammatory effects of this compound, particularly in models of acute inflammation induced by lipopolysaccharides (LPS). The compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
Case Studies
A notable case study involved the administration of this compound in animal models for inflammatory diseases. Results showed a marked reduction in paw edema in rats treated with the compound compared to control groups, indicating its potential as an anti-inflammatory agent .
The biological activities of this compound can be attributed to its ability to interact with various cellular targets:
- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
- Membrane Disruption : Its amphiphilic nature allows it to integrate into microbial membranes, causing permeability changes.
- Cytokine Modulation : It inhibits signaling pathways that lead to the production of inflammatory mediators.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
